molecular formula C13H15ClF2N2O4S B7026491 N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide

N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide

Cat. No.: B7026491
M. Wt: 368.78 g/mol
InChI Key: QSEHXXHQDPIADK-UHFFFAOYSA-N
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Description

N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with a morpholine ring, a difluoromethyl group, and a methanesulfonamide moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O4S/c1-23(20,21)17-10-3-2-8(14)6-9(10)13(19)18-4-5-22-11(7-18)12(15)16/h2-3,6,11-12,17H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHXXHQDPIADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)N2CCOC(C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

    Final coupling: The final step involves coupling the morpholine derivative with a chlorinated aromatic compound under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-[2-(trifluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide
  • N-[4-chloro-2-[2-(fluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide
  • N-[4-chloro-2-[2-(methyl)morpholine-4-carbonyl]phenyl]methanesulfonamide

Uniqueness

N-[4-chloro-2-[2-(difluoromethyl)morpholine-4-carbonyl]phenyl]methanesulfonamide is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

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